molecular formula C10H10N2 B160969 6-Amino-2-methylquinoline CAS No. 65079-19-8

6-Amino-2-methylquinoline

Cat. No.: B160969
CAS No.: 65079-19-8
M. Wt: 158.2 g/mol
InChI Key: TYJFYUVDUUACKX-UHFFFAOYSA-N
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Description

6-Amino-2-methylquinoline is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, characterized by the presence of an amino group at the sixth position and a methyl group at the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Safety and Hazards

6-Amino-2-methylquinoline is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

6-Amino-2-methylquinoline, also known as 2-methylquinolin-6-amine, is a versatile compound with several potential targets. It is primarily used as a precursor for fluorescent dyes, a metal chelating agent, and an antimicrobial agent .

Mode of Action

The compound’s mode of action depends on its application. As a precursor for fluorescent dyes, it interacts with other molecules to form complex structures that exhibit fluorescence . As a metal chelating agent, it forms stable complexes with metal ions, which can be used in coordination polymers, electroplating, and electrochemical analysis . As an antimicrobial agent, it exhibits certain antibacterial activity, which can be used to inhibit bacterial growth .

Biochemical Pathways

Its use as a fluorescent probe suggests that it may be involved in pathways related to cellular imaging and diagnostics . Its role as a metal chelating agent indicates that it may interact with metal-dependent enzymes and proteins .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action depends on its application. As a fluorescent dye precursor, it can help visualize biological structures and processes . As a metal chelating agent, it can influence metal-dependent biochemical reactions . As an antimicrobial agent, it can inhibit the growth of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a fluorescent dye or metal chelating agent may be affected by factors such as pH, temperature, and the presence of other chemicals . Its antimicrobial activity may also be influenced by the specific conditions of the microbial environment .

Biochemical Analysis

Biochemical Properties

6-Amino-2-methylquinoline has been found to interact with various biomolecules. It can form stable complexes with metal ions, making it useful as a metal chelating agent in coordination polymers, electroplating, and electrochemical analysis

Cellular Effects

It has been suggested that it has some antimicrobial activity and can be used to inhibit bacterial growth . More detailed studies are needed to understand how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be stable under recommended storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-2-methylquinoline involves the reaction of quinoline with methyl chloride, followed by the addition of ammonia to introduce the amino group. This process typically requires controlled reaction conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The final product is usually purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methylquinoline is unique due to the specific positioning of both the amino and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJFYUVDUUACKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070186
Record name 6-Quinolinamine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65079-19-8
Record name 6-Amino-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65079-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolinamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065079198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinolinamine, 2-methyl-
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Record name 6-Quinolinamine, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-methylquinoline
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Synthesis routes and methods I

Procedure details

2-Methyl-6-nitroquinoline (18.8 g) was stirred under a hydrogen atmosphere at 30 p.s.i. (equivalent to 206. 8 kPa) for 2 hours in ethanol solution containing 5% Pd/C. The catalyst was then removed by filtration, the filtrate evaporated to small volume in vacuo, and the resultant precipitate collected by filtration, washed with ethanol and ether, and dried to give the title compound, yield 13.2 g, m.p. 188°-189°.
Quantity
18.8 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-nitroquinoline (12 g, 63.84 mmol) in HCl (1N, 450 mL) was added a solution of SnCl2.2H2O (72 g, 0.32 mol) in HCl (1N, 150 mL) slowly. The reaction mixture was heated to reflux for 15 min, then cooled to room temperature. The precipitate was filtered. The filtrate was basified by aqueous KOH and extracted with EtOAc. The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to give 6.9 g of 2-methylquinolin-6-amine (68.3%). MS [M++1]=159, LC-MS: tR=0.255 min.
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12 g
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72 g
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450 mL
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150 mL
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Synthesis routes and methods III

Procedure details

Tin(II) chloride dihydrate (60.4 g, 0.27 mol) and 2-methyl-6-nitroquinoline (8.4, 44.6 mmol) are stirred in ethanol and the mixture heated at reflux overnight. After cooling to room temperature, DI water (1.2 mL) is added and the solution made basic with sodium bicarbonate. The mixture is extracted with ethyl acetate (3×250 mL) and the combined organics dried (Na2SO4) and filtered. Solvent is evaporated to give a solid which is recrystallized from CH2Cl2 to give the title compound as crystals, 6.2 g (88%); mp187-189° C.; Anal. Calcd for C10H10 N2: C, 75.92; H, 6.37; N, 17.71. Found: C, 75.88; H, 6.35; N, 17.60.
Quantity
60.4 g
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44.6 mmol
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1.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 6-amino-2-methylquinoline interact with any specific biological targets?

A1: Yes, research indicates that this compound can bind to cytochrome CYP121. [] This interaction has been structurally characterized, providing insights into the binding mode and potential implications for CYP121 activity. Further research is needed to fully understand the downstream effects of this interaction and its biological significance.

Q2: Can this compound be encapsulated within molecular capsules?

A2: Yes, research has shown that this compound can act as a guest molecule within a self-assembled, water-soluble calix[4]arene-based molecular capsule. [] This encapsulation demonstrates the potential for utilizing such systems for the controlled delivery or manipulation of this compound in aqueous environments.

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